
Osmium;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium-titanium is a compound formed by the combination of osmium and titanium. Osmium is a rare, dense, bluish-white metal that belongs to the platinum group, known for its high melting point and hardness. Titanium, on the other hand, is a strong, low-density, highly corrosion-resistant metal widely used in various industries. The combination of these two metals results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of osmium-titanium compounds typically involves the reaction of osmium and titanium precursors under controlled conditions. One common method is the co-reduction of osmium and titanium salts in the presence of a reducing agent. This process often requires high temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of osmium-titanium compounds may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the resulting compound, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Osmium-titanium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: Reduction reactions can convert higher oxidation states to lower ones.
Substitution: Ligands in the compound can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various ligands such as halides and amines. Reaction conditions often involve high temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce osmium-titanium oxides, while substitution reactions can yield a variety of ligand-substituted compounds.
Scientific Research Applications
Osmium-titanium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Investigated for their anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-strength, corrosion-resistant materials for aerospace and other high-performance applications.
Mechanism of Action
The mechanism by which osmium-titanium compounds exert their effects often involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may interact with cellular components such as DNA or proteins, leading to changes in cellular function. The exact mechanism can vary depending on the specific compound and its application.
Comparison with Similar Compounds
Similar Compounds
Osmium Compounds: Osmium tetroxide, osmium chloride.
Titanium Compounds: Titanium dioxide, titanium tetrachloride.
Uniqueness
Osmium-titanium compounds are unique due to the combination of properties from both osmium and titanium. This results in compounds with high strength, corrosion resistance, and unique electronic properties that are not found in other similar compounds. The combination of these properties makes osmium-titanium compounds particularly valuable in high-performance applications.
Properties
CAS No. |
12066-38-5 |
|---|---|
Molecular Formula |
OsTi |
Molecular Weight |
238.1 g/mol |
IUPAC Name |
osmium;titanium |
InChI |
InChI=1S/Os.Ti |
InChI Key |
HADPUHGOSHLVDG-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



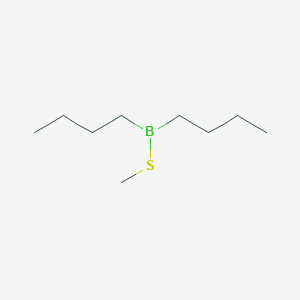
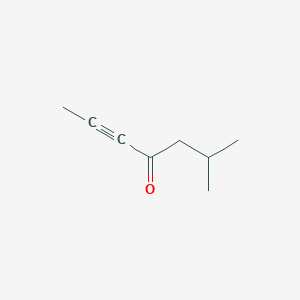



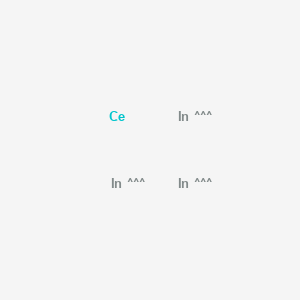
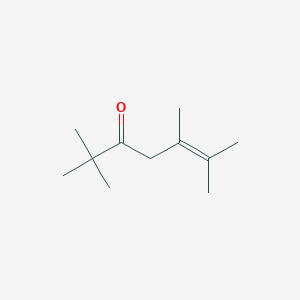

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)
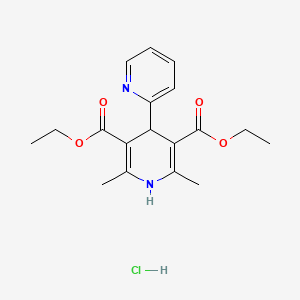

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)

